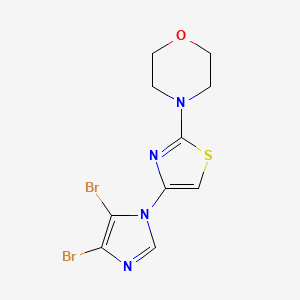
2-(2-Bromo-4-fluorophényl)pipérazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Bromo-4-fluorophenyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of a bromine atom at the second position and a fluorine atom at the fourth position on the phenyl ring, which is attached to a piperazine moiety. The unique substitution pattern on the phenyl ring imparts specific chemical and biological properties to the compound.
Applications De Recherche Scientifique
2-(2-Bromo-4-fluorophenyl)piperazine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-4-fluorophenyl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-4-fluoroaniline and piperazine.
Nucleophilic Substitution: The 2-bromo-4-fluoroaniline undergoes a nucleophilic substitution reaction with piperazine in the presence of a suitable base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired 2-(2-Bromo-4-fluorophenyl)piperazine in high purity.
Industrial Production Methods
In an industrial setting, the synthesis of 2-(2-Bromo-4-fluorophenyl)piperazine can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, improved safety, and higher yields. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Bromo-4-fluorophenyl)piperazine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom on the phenyl ring can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines or alcohols.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig coupling to form biaryl or diarylamine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate, dimethylformamide, elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, bases like potassium phosphate, and solvents like toluene or ethanol.
Major Products Formed
Nucleophilic Substitution: Substituted phenylpiperazines.
Oxidation: N-oxides or other oxidized derivatives.
Reduction: Reduced forms such as amines or alcohols.
Coupling Reactions: Biaryl or diarylamine derivatives.
Mécanisme D'action
The mechanism of action of 2-(2-Bromo-4-fluorophenyl)piperazine depends on its specific biological target. In general, the compound can interact with various molecular targets, such as enzymes, receptors, or ion channels, leading to modulation of their activity. The presence of the bromine and fluorine atoms on the phenyl ring can enhance the compound’s binding affinity and selectivity for its target. The piperazine moiety can also contribute to the compound’s overall pharmacokinetic properties, such as solubility and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Chloro-4-fluorophenyl)piperazine: Similar structure but with a chlorine atom instead of bromine.
2-(2-Bromo-4-methylphenyl)piperazine: Similar structure but with a methyl group instead of fluorine.
2-(2-Bromo-4-nitrophenyl)piperazine: Similar structure but with a nitro group instead of fluorine.
Uniqueness
2-(2-Bromo-4-fluorophenyl)piperazine is unique due to the specific combination of bromine and fluorine atoms on the phenyl ring This substitution pattern can impart distinct chemical and biological properties, such as enhanced reactivity in nucleophilic substitution reactions and improved binding affinity for certain biological targets
Propriétés
IUPAC Name |
2-(2-bromo-4-fluorophenyl)piperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrFN2/c11-9-5-7(12)1-2-8(9)10-6-13-3-4-14-10/h1-2,5,10,13-14H,3-4,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMHXUWAUDUUCBM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)C2=C(C=C(C=C2)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrFN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
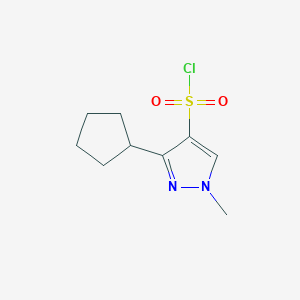
![7-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-3-phenyltriazolo[4,5-d]pyrimidine](/img/structure/B2365973.png)
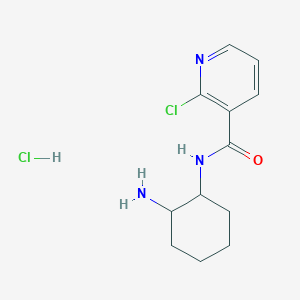
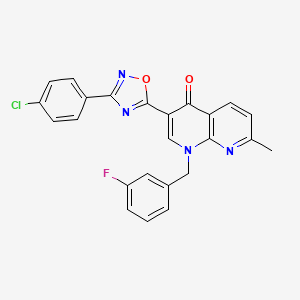
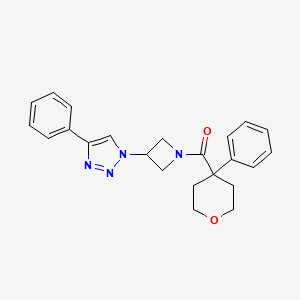
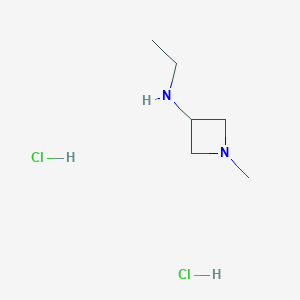

![2-Amino-3-methyl-1-[3-(trifluoromethyl)phenyl]butan-1-ol](/img/structure/B2365980.png)
![N-ethyl-N-[2-(piperidine-1-carbonyl)thiophen-3-yl]benzenesulfonamide](/img/structure/B2365984.png)
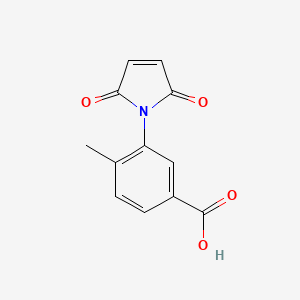
![[1-(2-chlorophenyl)pyrrolidin-3-yl]methanamine](/img/structure/B2365987.png)
![1-[(5-Methylthien-2-yl)methyl]piperazine](/img/structure/B2365988.png)
![3-Methyl-6-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyrimidin-4-one](/img/structure/B2365990.png)
